molecular formula C18H20N4O3 B2916801 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone CAS No. 2034223-39-5

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone

Cat. No.: B2916801
CAS No.: 2034223-39-5
M. Wt: 340.383
InChI Key: VJHZFQXDOKGBBG-UHFFFAOYSA-N
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Description

The compound “(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone” is a heterocyclic molecule featuring a pyrrolidine core substituted with a 4-cyclopropyl-1,2,3-triazole moiety and a 2,3-dihydrobenzo[b][1,4]dioxin-5-yl methanone group. This structure combines three key elements:

  • 4-Cyclopropyl-1,2,3-triazole: A planar aromatic ring with a cyclopropyl substituent, which may enhance metabolic stability and influence steric interactions .
  • 2,3-Dihydrobenzo[b][1,4]dioxin: A fused bicyclic ether system contributing to lipophilicity and π-π stacking capabilities .

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-18(14-2-1-3-16-17(14)25-9-8-24-16)21-7-6-13(10-21)22-11-15(19-20-22)12-4-5-12/h1-3,11-13H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHZFQXDOKGBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=C5C(=CC=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone represents a novel class of chemical entities with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a triazole ring and a pyrrolidine moiety linked to a benzo[dioxin] structure. This unique combination is hypothesized to enhance its biological activity through multiple pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance, triazole-based compounds have been identified as selective inhibitors of cathepsin X, an enzyme implicated in cancer progression. The presence of the 2,3-dihydrobenzo[b][1,4]dioxine moiety significantly enhances the selectivity and binding affinity of these inhibitors .

Case Study: Triazole Derivatives

A related study examined various triazole derivatives for their anticancer activities against several cell lines including HCT116 and MDA-MB231. Among these compounds, specific derivatives demonstrated IC50 values as low as 42.5 µg/mL against MDA-MB231 cells, indicating potent anticancer effects .

The mechanism through which this compound exerts its biological activity may involve:

  • Inhibition of Cathepsin X : As noted in studies on triazole derivatives, inhibition of this enzyme can reduce tumor cell migration and promote neurite outgrowth .
  • Cytotoxicity : Initial screenings indicated that certain triazole compounds were not cytotoxic to prostate cancer cells at concentrations up to 10 μM, suggesting a targeted approach to cancer therapy without harming normal cells .

Data Table: Biological Activity Overview

CompoundCell LineIC50 (µg/mL)Mechanism of Action
8bMDA-MB23142.5Cathepsin X inhibition
8oHCT11664.3Cathepsin X inhibition
8nMia-PaCa268.4Cathepsin X inhibition

Discussion

The findings suggest that compounds similar to this compound may hold significant promise in cancer therapy due to their selective inhibition of critical enzymes involved in tumor progression. The structural features that enhance binding affinity and selectivity are crucial for developing effective therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related molecules (Table 1). Key criteria include molecular weight, functional groups, and hypothesized biological relevance.

Table 1: Structural and Functional Comparison with Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrrolidine 4-Cyclopropyl-1,2,3-triazole; 2,3-dihydrobenzo[b][1,4]dioxin-5-yl methanone ~383.4 Combines flexibility (pyrrolidine) with aromaticity (triazole, benzodioxin) .
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole Thiophene with cyano and amino groups ~315.3 Electron-deficient thiophene may enhance solubility; pyrazole offers hydrogen-bonding sites.
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one Triazolone Nitrothiazole-thioether; benzodioxin 379.4 Nitrothiazole introduces polarity; triazolone could mimic amide bonds in target binding.
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone Piperazine Thiopyran sulfone; benzodioxin ~421.5 Sulfone group increases hydrophilicity; piperazine enhances basicity and solubility.

Structural and Functional Insights

Aromatic vs. Aliphatic Cores :

  • The target compound’s pyrrolidine core contrasts with pyrazole (7a) or piperazine (). Pyrrolidine’s saturation may reduce metabolic oxidation compared to aromatic cores but limit π-π interactions .
  • The benzodioxin moiety is shared with , suggesting shared pharmacokinetic profiles (e.g., membrane permeability).

Nitrothiazole in adds electronegativity, which may enhance binding to polar enzyme active sites.

Computational Similarity Assessment: Using molecular fingerprints (e.g., Morgan or MACCS), the Tanimoto coefficient between the target compound and is likely moderate (~0.6–0.7) due to shared benzodioxin and methanone groups but divergent cores . Dissimilarity to 7a arises from the absence of thiophene and pyrazole motifs, highlighting the impact of heterocycle choice on virtual screening outcomes .

Synthetic Considerations :

  • The target compound’s triazole-pyrrolidine linkage may require click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), contrasting with thiophene-based compounds synthesized via Gewald reactions (7a ).

Q & A

Q. What are the established synthetic routes for (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone?

  • Methodological Answer : The synthesis typically involves modular assembly of the triazole-pyrrolidine and dihydrobenzo[b][1,4]dioxin moieties. Key steps include:
  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring (e.g., cyclopropane-substituted triazole) .
  • Coupling Reactions : Amide or ketone linkages between the pyrrolidine and dihydrobenzo[b][1,4]dioxin units, often using activating agents like EDC/HOBt .
  • Example Protocol : React 4-cyclopropyl-1H-1,2,3-triazole with 3-bromopyrrolidine under basic conditions, followed by coupling with 2,3-dihydrobenzo[b][1,4]dioxin-5-carbonyl chloride in dry DCM .

Q. How is this compound characterized structurally?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm substituent positions and coupling patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry of the pyrrolidine-triazole junction .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups on the triazole) affect biological activity?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., cyclopropyl, methyl, nitro) and test in bioassays (e.g., enzyme inhibition). For example, cyclopropyl groups may enhance lipophilicity and membrane permeability compared to methyl .
  • Computational Modeling : Use DFT calculations to analyze electronic effects (e.g., electron-withdrawing groups on triazole altering H-bonding potential) .
  • Case Study : Replace cyclopropyl with nitro in the triazole ring; observe reduced activity due to steric hindrance or electronic repulsion .

Q. What computational tools are suitable for predicting the compound’s reactivity or binding affinity?

  • Methodological Answer :
  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases), focusing on the triazole’s N-atoms as H-bond acceptors .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Q. How can conflicting bioactivity data from different studies be resolved?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations). For instance, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays .
  • Control Experiments : Replicate studies with standardized protocols (e.g., fixed incubation time, solvent/DMSO concentration ≤0.1%) .
  • Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability) .

Q. What strategies improve the compound’s solubility for in vivo studies?

  • Methodological Answer :
  • Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance aqueous solubility .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters on the dihydrodioxin moiety) for temporary solubility .
  • Structural Tweaks : Replace cyclopropyl with polar groups (e.g., hydroxyl) while monitoring activity retention .

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